molecular formula C12H14BrN B1334076 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline CAS No. 70173-54-5

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Cat. No. B1334076
CAS RN: 70173-54-5
M. Wt: 252.15 g/mol
InChI Key: PVTRKHJBWSTNOI-UHFFFAOYSA-N
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Description

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a chemical compound with the molecular formula C12H14BrN . It has a molecular weight of 252.15 .


Synthesis Analysis

The synthesis of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is complex and generally requires multiple steps . A common synthesis route involves the chlorination of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline, followed by bromination with hydrobromic acid to obtain the target product .


Molecular Structure Analysis

The molecular structure of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline consists of a pyrido[3,2,1-ij]quinoline core with a bromine atom attached at the 9-position . The exact mass and monoisotopic mass of the molecule are 251.03096 g/mol .


Physical And Chemical Properties Analysis

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a pale yellow crystal . It has a melting point of 36.5 °C and a boiling point of 135.0-136.5 °C under a pressure of 0.15 Torr . The compound has a predicted density of 1.48±0.1 g/cm3 .

Scientific Research Applications

Field: Chemistry

  • Application : “9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline” is a chemical compound that is used in various chemical reactions .
  • Method of Application : This compound is typically used as a reagent in chemical reactions. The specific method of application would depend on the particular reaction it is being used in .
  • Results or Outcomes : The outcomes of using this compound would also depend on the specific reaction. In general, it can be said that this compound plays a crucial role in facilitating certain chemical reactions .

Field: Chemical Sensing

  • Application : A compound with a similar structure, “(E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol”, has been synthesized and used as a reversible colorimetric chemosensor for the detection of fluoride ions .
  • Method of Application : The compound was likely dissolved in a suitable solvent and then exposed to a solution containing fluoride ions. The presence of fluoride ions caused a change in the color of the solution from colorless to yellow .
  • Results or Outcomes : This compound displayed a selective colorimetric detection to fluoride ions .

Safety And Hazards

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a chemical compound and should be handled with appropriate safety measures . It is recommended to wear suitable protective gloves and eyewear and ensure good ventilation during handling . The toxicity and sensitization potential of this compound are not fully understood, so it should be handled with care to avoid inhalation, ingestion, or skin contact .

properties

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTRKHJBWSTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373703
Record name 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

CAS RN

70173-54-5
Record name 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-julolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wang, Z Lu, SJ Lord, KA Willets, JA Bertke… - Tetrahedron, 2007 - Elsevier
We have synthesized several series of DCDHF fluorophores with the amine donor either acyclic or constrained in one or two tetrahydroquinoline rings. The absorption and the …
Number of citations: 56 www.sciencedirect.com

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